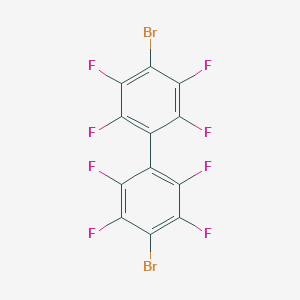

4,4'-Dibromooctafluorobiphenyl

描述

Contextualizing the Significance of Perfluorinated Biphenyl (B1667301) Derivatives in Contemporary Material Science

Perfluorinated and fluorinated biphenyl derivatives are a cornerstone in modern material science due to their unique combination of properties conferred by the carbon-fluorine bond. nih.gov These compounds exhibit high chemical and thermal stability, rigidity, and often possess an electron-poor nature, making them suitable for a wide array of applications. nih.govrsc.org The small size and high electronegativity of fluorine atoms alter the electronic distribution and reactivity of the biphenyl system, which can enhance desirable material characteristics. nih.gov

In the realm of materials science, fluorinated biphenyls are integral to the development of advanced technologies such as liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and organic semiconductors. nih.govrsc.org Their weak intermolecular dispersion forces contribute to their utility in liquid crystal applications. nih.gov Furthermore, these derivatives serve as crucial building blocks for creating metal-organic frameworks (MOFs) and polymers of intrinsic microporosity (PIMs), materials valued for their structured and porous nature. rsc.org The incorporation of fluorinated biphenyl units into polymers can significantly improve the thermal stability and chemical resistance of the resulting high-performance materials. chemimpex.com

Historical Trajectories and Evolution of Research on Halogenated Biphenyl Systems

The study of biphenyl systems has a rich history dating back over a century. rsc.org Early synthetic methods for creating biphenyls included the Wurtz-Fittig reaction, which involved the homodimerization of aryl halides using sodium metal. rsc.org In 1901, the Ullmann reaction introduced a copper-catalyzed homocoupling of haloarenes, providing another foundational method for biphenyl synthesis. rsc.org Subsequent developments saw the use of Grignard reagents for similar dimerizations. rsc.org

Halogenated biphenyls, particularly polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs), gained prominence throughout the 20th century. wikipedia.org PCBs were widely produced for use as cooling and insulating fluids, while PBBs were employed as flame retardants. wikipedia.org The research focus during this period was often on the synthesis and large-scale application of these mixtures. However, the trajectory of research shifted significantly with growing awareness of their environmental persistence.

Later research delved into the specific structure-activity relationships of different halogenated isomers. nih.gov Studies in the late 1970s began to differentiate the biological activities based on the position and number of halogen substituents, noting that the substitution pattern was critical. nih.gov This led to a more nuanced understanding of halogenated biphenyls and spurred the development of more complex and specifically substituted derivatives, including perfluorinated systems like 4,4'-Dibromooctafluorobiphenyl, for specialized applications in controlled chemical synthesis and material science.

Scope and Objectives of Current Academic Inquiry into this compound

Contemporary academic inquiry into this compound is primarily focused on its application as a specialized chemical tool and a precursor in organic synthesis. Its high purity and well-defined structure make it an ideal internal standard or surrogate standard for the analysis of other halogenated compounds, such as brominated flame retardants and chlorinated acids, in environmental and biological samples. sigmaaldrich.comeaht.orgaccustandard.com For instance, it has been used to determine brominated flame retardants in sediment samples and as a recovery surrogate standard in the analysis of polycyclic aromatic hydrocarbons (PAHs). sigmaaldrich.comeaht.org

The compound also serves as a key building block in synthetic chemistry. The bromine atoms on the perfluorinated backbone are reactive sites for metallation. Treatment with n-butyllithium can selectively replace one or both bromine atoms with lithium, yielding 4-lithio-4′-bromooctafluorobiphenyl or 4,4′-dilithiooctafluorobiphenyl. sigmaaldrich.com These lithiated intermediates are powerful reagents for creating more complex fluorinated molecules, which are of interest for developing novel polymers and other advanced materials. chemimpex.com

Furthermore, research continues to explore its role in material science, particularly in the development of flame-retardant materials. chemimpex.com By incorporating this compound into polymers, researchers aim to enhance fire safety in plastics, textiles, and electronic components. chemimpex.com The compound's exceptional stability under extreme conditions makes it a valuable component for producing high-performance materials that require robust thermal and chemical resistance. chemimpex.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-4-(4-bromo-2,3,5,6-tetrafluorophenyl)-2,3,5,6-tetrafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12Br2F8/c13-3-9(19)5(15)1(6(16)10(3)20)2-7(17)11(21)4(14)12(22)8(2)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLMNFVUNLCJJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)Br)F)F)C2=C(C(=C(C(=C2F)F)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Br2F8 | |

| Record name | 4,4'-DIBROMOOCTAFLUOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074873 | |

| Record name | 4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4,4'-dibromooctafluorobiphenyl is a colorless oily liquid. | |

| Record name | 4,4'-DIBROMOOCTAFLUOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

10386-84-2 | |

| Record name | 4,4'-DIBROMOOCTAFLUOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4′-Dibromooctafluorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10386-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010386842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10386-84-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dibromo-2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluorobiphenyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW5TAH388K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of 4,4 Dibromooctafluorobiphenyl

Strategic Approaches to the Synthesis of Highly Halogenated Biphenyl (B1667301) Scaffolds

The synthesis of highly halogenated biphenyls, such as 4,4'-Dibromooctafluorobiphenyl, relies on the formation of a carbon-carbon bond between two aryl rings. The primary strategies involve the coupling of pre-halogenated benzene (B151609) derivatives. Classical methods like the Ullmann coupling and modern cross-coupling reactions such as the Suzuki-Miyaura coupling are the most common approaches. fluorine1.ruorganic-chemistry.org More recent developments include direct arylation polymerization and cross dehydrogenative coupling (CDC), which offer more atom-economical routes by activating C-H bonds directly. nsf.govrsc.org

Direct halogenation of an existing octafluorobiphenyl core is not the typical route for synthesizing this compound. Instead, the synthesis almost invariably proceeds by coupling two identical, pre-functionalized tetrafluorobenzene rings, each already containing a bromine atom. The key precursor is a bromotetrafluorobenzene derivative.

The more general halogenation of biphenyl derivatives can be achieved through electrophilic aromatic substitution. However, the strong electron-withdrawing nature of the eight fluorine atoms in octafluorobiphenyl makes the rings highly deactivated, rendering electrophilic substitution challenging. Therefore, synthetic strategies focus on building the biphenyl scaffold from smaller, appropriately halogenated monomers.

The primary building block for synthesizing this compound is a perfluorinated aryl bromide, such as 1-bromo-2,3,5,6-tetrafluorobenzene (B75777) or bromopentafluorobenzene. rsc.org The synthesis of these precursors is a critical first step. One common method involves the reaction of polyfluoroarenes with butyllithium (B86547) followed by reaction with a bromine source. For instance, the reaction of 1,2-dibromo-3,4,5,6-tetrafluorobenzene with butyllithium can be used to generate aryllithium species that are precursors to other functionalized aromatics. fluorine1.ru

Cross-coupling reactions are central to forming the biphenyl structure. The Ullmann reaction, which involves the copper-catalyzed homocoupling of an aryl halide, is a classic and effective method for creating symmetrical biphenyls like this compound from a suitable bromotetrafluorobenzene precursor. fluorine1.ruorganic-chemistry.org

Halogenation Pathways of Biphenyl Derivatives

Catalytic Systems Employed in the Derivatization of Fluorinated Biphenyls

The choice of catalyst is crucial for the efficient synthesis of fluorinated biphenyls. Different reaction types necessitate distinct catalytic systems.

Ullmann Coupling : This reaction traditionally uses copper metal, often in excess and at high temperatures (around 200 °C), to couple aryl halides. organic-chemistry.org The active species is believed to be a copper(I) compound. organic-chemistry.org Variations can use copper salts or complexes to achieve the reaction under milder conditions. The addition of other metal atoms, such as cobalt, has been shown to catalyze the Ullmann coupling on surfaces by lowering the dehalogenation temperature. arxiv.org

Suzuki-Miyaura Coupling : This versatile cross-coupling reaction typically employs palladium catalysts. researchgate.net Common catalysts include palladium(0) complexes with phosphine (B1218219) ligands, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in the presence of a base like sodium carbonate. fluorine1.ruresearchgate.net Ligand-free palladium on carbon (Pd/C) has also been reported for homocoupling reactions in water, offering a greener alternative. researchgate.net

Cross Dehydrogenative Coupling (CDC) : For more advanced D-A polymer synthesis involving octafluorobiphenyl units, palladium/silver (Pd/Ag) co-catalytic systems have been utilized. nsf.govrsc.org

Other Systems : Copper-catalyzed C-H imidation of polyaromatic hydrocarbons has been achieved using specialized N-fluorinated imide reagents. chemistryviews.org Rhodium-based catalysts have shown efficacy in the reductive defluorination of fluorinated benzenes under mild aqueous conditions. researchgate.net

The table below summarizes some catalytic systems used in the synthesis and derivatization of fluorinated biphenyls.

Interactive Data Table: Catalytic Systems for Fluorinated Biphenyl Synthesis

| Coupling Reaction | Catalyst System | Precursors | Key Features | References |

| Ullmann Coupling | Copper (Cu) | Aryl Halides | Classic method for symmetrical biphenyls; high temperatures often required. | organic-chemistry.org |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Na₂CO₃ | Arylboronic Acid + Aryl Halide | Versatile for unsymmetrical biphenyls; requires boronic acid precursor. | fluorine1.ruresearchgate.net |

| Ligand-Free Homocoupling | Pd/C | Haloarenes | Conducted in water; environmentally friendly. | researchgate.net |

| Cross Dehydrogenative Coupling | Pd/Ag | Arene + Arene (C-H bonds) | Direct C-H activation; atom-economical. | nsf.govrsc.org |

| Surface-Catalyzed Ullmann | Co atoms on TiO₂ | Dibromo-p-terphenyl | Lowers reaction temperature on semiconductor surfaces. | arxiv.org |

Mechanistic Elucidation of Formation Pathways and Reaction Intermediates

Understanding the reaction mechanisms is key to optimizing the synthesis of this compound. The mechanisms for the most common formation pathways have been extensively studied.

For the Ullmann reaction , the proposed mechanism involves the oxidative addition of an aryl halide to a copper(I) species. organic-chemistry.org This is followed by a second oxidative addition or reaction with another organocopper intermediate, and subsequent reductive elimination to form the new aryl-aryl bond and regenerate the active copper species. organic-chemistry.org On surfaces, the reaction proceeds via a dehalogenation step to form an organometallic intermediate, which then undergoes C-C coupling upon annealing. researchgate.net

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle:

Oxidative Addition : The Pd(0) catalyst reacts with the aryl halide (e.g., bromotetrafluorobenzene) to form a Pd(II) complex. fluorine1.ru

Transmetalation : The halogen on the Pd(II) complex is exchanged for the aryl group from the organoboron compound (e.g., a tetrafluorophenylboronic acid) in the presence of a base.

Reductive Elimination : The two aryl groups on the Pd(II) complex couple and are eliminated, forming the biphenyl product and regenerating the Pd(0) catalyst, which re-enters the cycle. fluorine1.ru

In some reactions involving fluorinated aromatics, particularly under photochemical conditions or with specific catalysts, the formation of radical intermediates has been identified. For example, the catalytic dediazoniation of pentafluorobenzenediazonium salts proceeds via a pentafluorophenyl radical in a homolytic chain process. rsc.org

Optimization Strategies for Yield and Purity in Laboratory Synthesis

Achieving high yield and purity in the synthesis of this compound requires careful optimization of reaction conditions and purification methods.

Reaction Conditions:

Solvent : The choice of solvent is critical. For Ullmann couplings, high-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) are often used. chemicalbook.com For Suzuki couplings, solvents can range from DMF to aqueous systems. researchgate.netchemicalbook.com

Temperature : Reaction temperatures vary significantly depending on the method. Classic Ullmann reactions can require temperatures exceeding 200 °C, while modern catalytic systems, including surface-assisted methods, aim to lower this temperature to prevent side reactions or precursor desorption. organic-chemistry.orgarxiv.org Suzuki reactions are often run at more moderate temperatures, typically between 45 °C and 100 °C. google.com

Atmosphere : Many coupling reactions, especially those involving organometallic intermediates, are sensitive to oxygen and moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is a standard practice to prevent catalyst deactivation and unwanted side reactions.

Purification:

Extraction and Washing : After the reaction is complete, the mixture is typically quenched (e.g., with brine) and the product is extracted into an organic solvent like diethyl ether. chemicalbook.com The organic layer is then washed to remove residual reagents and byproducts. chemicalbook.com

Chromatography : Column chromatography is a standard and effective method for purifying the crude product. A silica (B1680970) gel stationary phase with a non-polar eluent system (e.g., petroleum ether and diethyl ether) is commonly used to separate this compound from starting materials and homocoupled byproducts. chemicalbook.com

Recrystallization : This technique can be used as a final step to obtain a highly pure, crystalline product. The choice of solvent is crucial for effective recrystallization.

The purity of the final product is often verified using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. chemicalbook.com The compound itself is often used as an internal standard in analytical methods due to its high purity and stability. o2si.comaccustandard.comshimadzu.com

Reactivity and Chemical Transformations of 4,4 Dibromooctafluorobiphenyl

Organometallic Reactivity: Lithiation and Subsequent Derivatization Reactions

The presence of carbon-bromine bonds on the electron-deficient octafluorobiphenyl core makes 4,4'-Dibromooctafluorobiphenyl a valuable precursor in organometallic chemistry. The bromine atoms are susceptible to halogen-metal exchange, most notably lithiation. Treatment with n-butyllithium can lead to a selective monolithiation or a double lithiation depending on the stoichiometry, yielding 4-lithio-4′-bromooctafluorobiphenyl and 4,4′-dilithiooctafluorobiphenyl, respectively. sigmaaldrich.com These lithiated intermediates are powerful nucleophiles, enabling the synthesis of a wide array of derivatives through reactions with various electrophiles. nih.gov

Another significant organometallic transformation is the formation of Grignard reagents. rsc.org The compound can be activated with an isopropylmagnesium chloride lithium chloride complex to form a di-Grignard reagent. rsc.org This intermediate is crucial for creating element-organic frameworks by reacting with electrophiles like phosphorus trichloride (B1173362) or boron trichloride. rsc.org These reactions underscore the utility of this compound as a rigid building block for complex macromolecular structures. rsc.org

Table 1: Key Organometallic Reactions and Products

| Reactant | Reagent(s) | Key Intermediate(s) | Subsequent Reaction Example | Final Product Example |

|---|---|---|---|---|

| This compound | n-Butyllithium (n-BuLi) | 4-Lithio-4′-bromooctafluorobiphenyl and/or 4,4′-Dilithiooctafluorobiphenyl | Quenching with Methanol | 4-Bromooctafluorobiphenyl / Octafluorobiphenyl |

Exploration of Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for highly electron-deficient aromatic rings. libretexts.org The eight electron-withdrawing fluorine atoms on the biphenyl (B1667301) structure significantly lower the electron density of the aromatic system, making it susceptible to attack by nucleophiles. libretexts.org The general mechanism is a two-step addition-elimination process where a nucleophile attacks the ring to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. masterorganicchemistry.com

In the case of this compound, while the C-Br bonds are weaker, the C-F bonds are the typical sites for SNAr on perfluoroarenes. The extreme electron-withdrawing nature of the fluorine atoms activates the positions they are attached to, making them susceptible to displacement by strong nucleophiles. libretexts.org The relative reactivity order for leaving groups in SNAr reactions on highly activated systems is often F > Cl > Br > I, which is contrary to the trend in SN1 or SN2 reactions. libretexts.org This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive effect of the fluorine atoms. libretexts.org

Electrophilic Reaction Pathways and Halogen Exchange Dynamics

Simple aromatic halogenated organic compounds, particularly those with a high degree of fluorination like this compound, are generally very unreactive towards electrophilic substitution. nih.govchemicalbook.com The strong inductive electron-withdrawal by the eight fluorine atoms deactivates the biphenyl rings to a great extent, making them poor substrates for attack by electrophiles. Reactivity generally decreases as the number of halogen substituents increases. chemicalbook.com

However, halogen exchange dynamics, specifically bromine-lithium exchange, represent a critical electrophilic pathway in practice. sigmaaldrich.comnih.gov The reaction of the C-Br bond with an organolithium reagent like n-BuLi is effectively the attack of the electrophilic lithium on the bromine atom, leading to the formation of the highly valuable lithiated organometallic intermediate. uwindsor.ca This transformation is a cornerstone of its use in derivatization, allowing for the subsequent introduction of a wide range of other functional groups. nih.gov

Radical Chemistry and Polymerization Initiation Potential

This compound serves as a key monomer in the synthesis of advanced polymers rather than as a radical initiator. rsc.orgpatsnap.com Its bifunctional nature, with two reactive C-Br sites, allows it to be incorporated into polymer chains, imparting properties such as thermal stability, chemical resistance, and flame retardancy. chemimpex.com

A significant application is in the synthesis of fluorine-containing conjugated microporous polymers via Sonogashira coupling reactions. patsnap.com In this process, this compound is reacted with alkyne comonomers, such as 1,3,5-triethynylbenzene, in the presence of a palladium catalyst. patsnap.com The resulting polymers can be calcined to produce novel fluorine-containing porous carbon materials. patsnap.com Additionally, its di-Grignard derivative is used to build nanoporous element-organic frameworks through reactions with various element halides. rsc.org

Thermal and Photochemical Decomposition Studies

This compound is thermally stable under normal conditions of use and storage. hpc-standards.comfishersci.ptthermofisher.com However, upon exposure to high temperatures, such as during heating or in a fire, it undergoes decomposition. hpc-standards.comsynquestlabs.com The thermal decomposition products include toxic and irritating gases and vapors. hpc-standards.comfishersci.ptthermofisher.com Specifically, the formation of carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen bromide is possible. hpc-standards.comsynquestlabs.com

While specific studies on the photochemical decomposition of this compound are not widely detailed, related perhalogenated compounds are known to be susceptible to photochemical breakdown. epa.govjcu.edu.aufloridadep.gov For instance, hexachlorocyclopentadiene (B6142220) is noted to undergo photochemical decomposition. epa.govfloridadep.gov This suggests a potential for this compound to degrade under the influence of light, a factor to consider in environmental fate studies. jcu.edu.au

Incompatibility and Stability Considerations in Reaction Environments

This compound is a stable solid crystalline compound under normal laboratory and storage conditions. hpc-standards.comfishersci.pt It is generally described as a white crystalline powder or a colorless oily liquid. chemicalbook.comechemi.com It is insoluble in water. nih.govchemicalbook.com

Despite its general stability, it is incompatible with certain classes of reagents. Strong oxidizing agents are consistently listed as incompatible materials. nih.govchemicalbook.comhpc-standards.comechemi.comfishersci.com Additionally, it may be incompatible with strong reducing agents, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides. nih.govchemicalbook.comechemi.com Hazardous polymerization is not expected to occur under normal conditions. thermofisher.comfishersci.com When planning reactions, these incompatibilities must be considered to avoid uncontrolled reactions or degradation of the material.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| n-Butyllithium |

| 4-Lithio-4′-bromooctafluorobiphenyl |

| 4,4′-Dilithiooctafluorobiphenyl |

| Isopropylmagnesium chloride lithium chloride complex |

| Phosphorus trichloride |

| Boron trichloride |

| Methanol |

| 4-Bromooctafluorobiphenyl |

| Octafluorobiphenyl |

| Carbon monoxide |

| Carbon dioxide |

| Hydrogen fluoride |

| Hydrogen bromide |

| Hexachlorocyclopentadiene |

Applications and Advanced Materials Research Involving 4,4 Dibromooctafluorobiphenyl

Polymer Science and Engineering

The unique chemical structure of 4,4'-Dibromooctafluorobiphenyl, featuring reactive carbon-bromine bonds and a stable perfluorinated core, allows for its incorporation into various polymer systems to enhance their material properties. mdpi.comnih.gov

This compound serves as a key building block, or monomer, for the synthesis of advanced polymers. Its integration into a polymer backbone is typically achieved through cross-coupling reactions where the bromine atoms are substituted. One prominent method is the Sonogashira-Hagihara coupling reaction, a palladium-catalyzed process that couples the aryl halide (the dibrominated biphenyl) with a terminal alkyne. fluorine1.ruorganic-chemistry.orgnumberanalytics.comnih.govresearchgate.net This reaction has been used to synthesize fluorine-enriched conjugated microporous polymers (CMPs). fluorine1.ru In these syntheses, this compound is reacted with comonomers containing multiple acetylene (B1199291) moieties, such as 1,3,5-triethynylbenzene, to form a highly cross-linked, three-dimensional network. fluorine1.ru

Another significant pathway for integration is through nucleophilic aromatic substitution polymerization. In this process, the highly activated fluorine atoms on the biphenyl (B1667301) ring can be displaced by nucleophiles, although the bromine atoms can also be targeted for reaction. For instance, it can be used in the synthesis of poly(arylene ether)s, a class of high-performance thermoplastics known for their excellent thermal and mechanical properties. epo.orgnih.govmdpi.comrsc.org The reactivity of the C-Br bonds allows it to be used as a comonomer with various bisphenols or other nucleophilic linking groups to create linear or branched polymers with precisely engineered properties. epo.org

The incorporation of the octafluorobiphenyl unit into a polymer chain inherently enhances the resulting material's thermal stability and chemical resistance. nasa.govnih.gov The strength of the carbon-fluorine bond and the stability of the aromatic rings contribute to a high thermal decomposition temperature. mdpi.com Polymers containing perfluoroaromatic units, such as poly(arylene ether)s, are known to exhibit 5% weight-loss temperatures (T₅%) well above 500°C, as determined by thermogravimetric analysis (TGA). nih.govmdpi.comresearchgate.netnetzsch.com This indicates their ability to withstand extreme temperatures without significant degradation.

The chemical inertness of the perfluorinated structure also imparts exceptional resistance to a wide range of chemicals, including strong acids, bases, and organic solvents. rsc.org Halogenated organic compounds generally become less reactive as more hydrogen atoms are replaced with halogens, making materials derived from this compound very unreactive and suitable for applications in harsh chemical environments. nih.gov

Table 1: Thermal Properties of High-Performance Polymers with Structural Similarities This table presents TGA data for high-performance poly(arylene ether)s containing biphenyl or fluorinated units, illustrating the high thermal stability typical for polymers synthesized with monomers like this compound. Direct TGA data for polymers made with this specific compound were not available in the searched literature.

| Polymer System | T₅% (5% Weight Loss Temp, °C) in N₂ | Char Yield at High Temp. (%) | Reference |

| Poly(arylene ether nitrile) (PAEN) from 2,6-dichlorobenzonitrile (B3417380) and bisphenol A | > 500 | ~60 at 800°C | mdpi.com |

| Poly(arylene ether sulfone) with biphenyl units | 441 - 445 | Not Specified | rsc.org |

| Poly(aryl ether ketone) with fluorenyl and diazoketone groups | > 500 | ~65 at 800°C | nih.gov |

This compound is a prime candidate for developing flame-retardant materials due to the presence of both bromine and fluorine. mdpi.com Halogenated flame retardants, particularly those containing bromine, are known to be highly effective. Their primary mechanism of action occurs in the gas phase during combustion. cnrs.fr When the polymer is heated, the C-Br bonds break, releasing bromine radicals (Br•) into the flame. These radicals act as scavengers, interfering with the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the combustion chain reaction. This process cools the flame and reduces the rate of burning, often leading to self-extinguishment. cnrs.fr

The effectiveness of flame retardants is commonly quantified using the Limiting Oxygen Index (LOI) and the UL 94 vertical burn test. LOI measures the minimum oxygen concentration required to support combustion, while UL 94 classifies materials based on their burning and dripping behavior. techscience.comresearchgate.netnih.gov

Table 2: Representative Flammability Data for Epoxy Resin Systems This table shows typical LOI and UL 94 results for various flame retardants in epoxy resins to provide context for how these materials are evaluated. Specific flammability data for epoxy resins containing this compound were not found in the reviewed literature.

| Flame Retardant System in Epoxy Resin | Phosphorus/Additive Content (wt%) | LOI (%) | UL 94 Rating | Reference |

| Neat Epoxy (Control) | 0 | 25.8 | No Rating | mdpi.com |

| DOPO-based Additive (BDD) | 0.25 (P content) | 33.4 | V-0 | mdpi.com |

| Bio-based Additive (Cy-HEDP) | 15 | 28.5 | V-0 | techscience.com |

| Phosphaphenanthrene/Triazine Additive (TGD) | 3 | 34.0 | V-0 | researchgate.net |

| Phosphorus-containing Amine Curing Agent (TEDAP) | Replaced standard curing agent | 33 | V-0 | cnrs.fr |

Role in Enhancing Thermal Stability and Chemical Resistance of Polymeric Materials

Electronic and Optoelectronic Materials Science

The combination of thermal stability, chemical resistance, flame retardancy, and unique electrical properties makes this compound and its derived polymers highly suitable for the demanding environment of electronic and optoelectronic devices. mdpi.com

Polymers derived from or containing this compound are utilized in the manufacturing of advanced electronic components. mdpi.com Its inherent flame retardancy is critical for applications in printed circuit boards (PCBs), where materials like FR-4 (Flame Retardant 4) are standard. Halogenated epoxy resins are often used for these boards. nih.gov The high thermal stability ensures that the components can withstand heat generated during operation and manufacturing processes like soldering without degrading. Furthermore, its chemical resistance protects sensitive electronics from environmental factors. These properties make it a valuable component in encapsulating materials for integrated circuits, connectors, and other high-performance electronic devices.

An essential property for materials used in high-frequency electronics is a low dielectric constant (Dk) and low dielectric loss (Df). frontiersin.org A low dielectric constant is crucial for reducing signal delay and preventing crosstalk between adjacent conductors in densely packed circuits. Polymers containing high levels of fluorine are known to exhibit very low dielectric constants. nasa.govresearchgate.net

The mechanism for this is twofold. First, the high electronegativity of the C-F bond results in low electronic polarizability. frontiersin.org Second, the bulky nature of fluorine atoms and rigid structures like the octafluorobiphenyl unit can inhibit efficient polymer chain packing, leading to an increase in fractional free volume within the material. nasa.gov This lower density at a molecular level further reduces the dielectric constant. Symmetrical substitution of fluorine, as in the octafluorobiphenyl unit, is particularly effective at lowering the dielectric constant without introducing a large permanent dipole moment. nasa.gov Because of these characteristics, polymers incorporating this compound are excellent candidates for use as insulating layers in high-speed digital circuits, microwave devices, and other high-frequency applications. googleapis.com

Table 3: Dielectric Constants of Various Polymers at 1 kHz This table provides context on the dielectric properties of polymers. Fluorinated polymers like PTFE show very low dielectric constants, a property expected in polymers derived from this compound. Data for a polymer made with the specific title compound was not available in the searched literature.

| Polymer | Dielectric Constant (Dk) at 1 kHz | Polarity | Reference |

| Poly(tetrafluoroethylene) (PTFE) | 2.1 | Non-polar | researchgate.netresearchgate.net |

| Polypropylene (PP) | 2.2 | Non-polar | researchgate.net |

| Polyimide (PI) | 3.4 | Polar | researchgate.net |

| 6FDA-based Polyimide (Fluorinated) | 2.5 - 2.8 | Polar | nasa.gov |

| Epoxy Resin | 4.9 | Polar | researchgate.net |

| Poly(vinylidene fluoride) (PVDF) | 10.9 | Polar | researchgate.net |

Research on Organic Electronics and Advanced Display Technologies

While direct integration of this compound as an active component in organic light-emitting diodes (OLEDs) or advanced displays is not prominently documented in primary research literature, its properties are relevant to the broader field of electronics. The compound's high thermal stability and chemical resistance make it a subject of interest for developing high-performance materials used in electronic components. chemimpex.com Its utility is primarily noted in the formulation of specialized materials for the electronics sector, such as flame-retardant plastics and robust insulating materials. chemimpex.com The presence of multiple bromine and fluorine atoms contributes to these valuable characteristics. chemimpex.com

The compound also serves a role in the analytical chemistry associated with electronics. For instance, it has been used as a surrogate standard in the analysis of mixed plastics from waste electrical and electronic equipment (WEEE) to monitor levels of regulated substances. pops.int Similarly, it has been employed as a recovery surrogate standard in the analysis of polycyclic aromatic hydrocarbons (PAHs) and as an internal or surrogate standard for quantifying plasticizers in PVC products, which are ubiquitous in consumer electronics. oaepublish.comeaht.org This application, while not related to the functional performance of a display, is crucial for environmental and safety monitoring within the electronics lifecycle.

Contextually, related biphenyl structures are actively researched for display applications. For example, derivatives of carbazole-π-imidazole featuring a biphenyl bridge have been synthesized and investigated as blue-emitting materials for non-doped OLEDs. nih.gov This indicates the potential of the biphenyl scaffold in designing electronically active molecules, even if this compound itself is used more for its material stability or as an analytical tool.

Supramolecular Chemistry and Crystal Engineering

This compound (referred to as Br2F8bph in some studies) is a significant molecule in the fields of supramolecular chemistry and crystal engineering, primarily due to its function as a potent halogen bond donor. The substitution of hydrogen with fluorine atoms in the biphenyl core increases the positive electrostatic potential on the bromine atoms, enhancing their ability to form strong, directional halogen bonds. This property is systematically exploited to build complex, ordered solid-state structures.

Research has extensively explored the halogen bonding capabilities of this compound with a variety of nitrogen-based halogen bond acceptors. In a comprehensive study, co-crystallization experiments were conducted with nine different N-heterocyclic diamines and the tertiary diamine 1,4-diazabicyclo[2.2.2]octane (DABCO). chemimpex.com This systematic approach allowed for a thorough investigation of how the geometry and electronic properties of the acceptor molecule influence the resulting supramolecular architecture. chemimpex.com The chosen acceptors were specifically selected for their nitrogen atom geometries, which are conducive to the formation of extended chain structures. chemimpex.com

| Acceptor Name | Abbreviation | Acceptor Type |

|---|---|---|

| 1,4-diazabicyclo[2.2.2]octane | DABCO | Bicyclic Tertiary Diamine |

| 4,4'-bipyridine | 4,4'-bipy | N-Heterocyclic Diamine |

| 2,2'-bipyridine | 2,2'-bipy | N-Heterocyclic Diamine |

| pyrazine | pyrz | N-Heterocyclic Diamine |

| 2,5-dimethylpyrazine | Me2pyrz | N-Heterocyclic Diamine |

| 2,3,5,6-tetramethylpyrazine | Me4pyrz | N-Heterocyclic Diamine |

| quinoxaline | qnx | N-Heterocyclic Diamine |

| phenazine | phen | N-Heterocyclic Diamine |

| 1,2-bis(4-pyridyl)ethane | bpe | N-Heterocyclic Diamine |

| 1,2-bis(4-pyridyl)ethylene | bpen | N-Heterocyclic Diamine |

The predictable and directional nature of halogen bonding makes this compound an excellent building block for the design and synthesis of cocrystals. Researchers have successfully obtained and characterized a total of 29 new crystal structures by combining it and its iodo-analogue with the aforementioned nitrogen-based acceptors. chemimpex.com The synthesis of these cocrystals was typically achieved by dissolving the components in a minimal amount of a suitable solvent, such as ethanol (B145695) or a dichloromethane/ethanol mixture, and allowing for slow evaporation at room temperature. chemimpex.com

In the majority of these experiments, the cocrystals formed from this compound were found to be isomorphous with those formed from its iodine-containing counterpart, 4,4'-diiodooctafluorobiphenyl. chemimpex.com This demonstrates a high degree of structural predictability based on the halogen bond donor. The pairing of donors containing two opposing halogen atoms with acceptors containing two opposing nitrogen atoms consistently resulted in 1:1 cocrystalline structures. chemimpex.com

A primary achievement in the crystal engineering of this compound is the successful construction of one-dimensional (1D) supramolecular chains. When paired with diamine acceptors where the nitrogen atoms are in opposing arrangements (e.g., DABCO, 4,4'-bipyridine, pyrazine), the bifunctional nature of both the donor and acceptor molecules leads to the formation of infinite 1:1 linear or zig-zag chains. chemimpex.com For example, the cocrystals formed with DABCO consist of chains with a modest undulation. chemimpex.com These extended assemblies are held together by robust Br···N halogen bonds at either end of the constituent molecules, showcasing a successful application of crystal engineering principles to create ordered, polymeric structures in the solid state. chemimpex.com

The strength and geometry of the halogen bonds formed by this compound are significantly influenced by the molecular electrostatic potential (MEP) of the interacting molecules. chemimpex.comesslabshop.com The MEP is a measure of the net electrostatic force exerted by the total charge distribution (electrons and nuclei) of a molecule on a positive point charge. For halogen bond donors like this compound, the fluorination of the biphenyl rings makes the MEP at the outer tip of the bromine atoms (the σ-hole) strongly positive, which is the driving force for the interaction with electron-rich acceptors. chemimpex.com

Analysis of the various cocrystal structures revealed statistically significant correlations between the halogen bond distance and the MEP of the acceptor nitrogen atoms. chemimpex.com This finding confirms that electrostatic interactions play a crucial role in determining the precise geometry of these supramolecular assemblies and provides a quantitative tool for predicting the nature of halogen bonding in newly designed systems. chemimpex.compops.int

Engineering of One-Dimensional Supramolecular Assemblies

Liquid Crystal Research and Functional Fluids

The application of this compound in the field of liquid crystals and functional fluids is not well-documented in dedicated research studies. There are conflicting reports regarding its physical state at room temperature. Several chemical suppliers and databases describe the compound as a white to light-yellow crystalline solid or powder with a melting point in the range of 113–116 °C. chemimpex.comsigmaaldrich.comavantorsciences.com In contrast, other sources, including the PubChem database and ChemicalBook, describe it as a colorless oily liquid. nih.govchemicalbook.com This discrepancy suggests that its physical state may be highly dependent on purity or that the "liquid" description refers to its state above its melting point.

One database entry makes a brief, unsubstantiated claim that it can be used as a liquid crystal material, but provides no further details or scientific references to support this application. Given that liquid crystalline properties depend on specific molecular shapes (e.g., rod-like or disc-like) that allow for the formation of anisotropic fluid phases, further research would be required to validate if this compound can form such mesophases. Its use has been documented in the production of specialty lubricants, which falls under the broad category of functional fluids, owing to its high thermal stability. chemimpex.com However, detailed studies on this specific application are scarce in publicly available literature.

| Reported Physical State | Melting Point (°C) | Source(s) |

|---|---|---|

| White to light yellow powder to crystal | 113 - 116 | chemimpex.com |

| Solid | 113 - 115 | sigmaaldrich.com |

| Colorless oily liquid | Not specified | nih.govchemicalbook.com |

| White crystalline powder | 113 - 115 | chemicalbook.com |

Investigation into Novel Liquid Crystalline Phases and Mesophases

The study of liquid crystals involves molecules, known as mesogens, that exhibit intermediate states of matter (mesophases) between conventional liquids and solid crystals. The defining characteristic of mesogens is often a rigid, rod-like molecular structure, which allows for orientational ordering. uptti.ac.in this compound fits this profile, presenting a rigid, elongated structure that makes it a candidate for forming liquid crystalline phases.

Research in this area focuses on synthesizing new mesogens and observing the unique phases they may form. The introduction of heavy atoms like bromine and the presence of a highly fluorinated framework in this compound are of particular interest. These features influence intermolecular interactions, such as dipole moments and polarizability, which are critical in determining the type and stability of a liquid crystalline phase. Scientists investigate how such molecules self-assemble into ordered structures, contributing to the discovery of new mesophases with potentially novel optical or electronic properties.

Exploration in Thermotropic and Lyotropic Liquid Crystal Systems

Liquid crystal systems are broadly categorized as either thermotropic or lyotropic, based on the mechanism that induces their formation.

Thermotropic Systems : These systems exhibit liquid crystalline behavior within a specific temperature range. uptti.ac.in Below this range, the material is a solid crystal, and above it, it becomes an isotropic liquid. uptti.ac.in Given that this compound is a solid with a distinct melting point range of 113-116 °C, it is primarily investigated as a component in thermotropic systems. chemimpex.comsigmaaldrich.com Its high thermal stability makes it an excellent candidate for creating liquid crystals that can operate at elevated temperatures without degrading. chemimpex.com

Lyotropic Systems : These systems form liquid crystal phases when a compound is dissolved in a solvent. The resulting phase depends on the concentration of the solute. wikipedia.org Lyotropic liquid crystals are typically formed from amphiphilic molecules that have both water-loving (hydrophilic) and water-hating (hydrophobic) parts. wikipedia.org While this compound is not an amphiphile, its behavior in various solvents can be explored to understand concentration-dependent ordering and its potential to form lyotropic phases, particularly when mixed with other mesogens.

Table 1: Research Focus in Liquid Crystal Systems

| System Type | Inducing Factor | Role of this compound | Key Properties Leveraged |

| Thermotropic | Temperature | Potential to form temperature-dependent mesophases. | Defined melting point, high thermal stability. chemimpex.comsigmaaldrich.com |

| Lyotropic | Solvent Concentration | Studied for concentration-dependent ordering in solution. | Molecular shape, solubility characteristics. |

Contribution to the Understanding of Biaxial Nematic States

A significant challenge in liquid crystal science has been the definitive identification and stabilization of the biaxial nematic (Nb) phase. aps.org Unlike the more common uniaxial nematic phase, which has a single primary axis of orientational order (the director), a biaxial nematic phase possesses orientational order along two perpendicular directions. aps.org The existence of this phase was first proposed in 1970, and it has been the subject of extensive theoretical and experimental work since. aps.orgmdpi.com

Achieving a stable biaxial nematic phase is often pursued by mixing different types of mesogens, such as rod-like and disk-like molecules. aps.org The precise geometry and intermolecular forces of the constituent molecules are critical. Research in this area utilizes structurally specific molecules like this compound to fine-tune these interactions. The compound's well-defined, rigid, and highly substituted structure can be used to control packing and orientation within a mixture, potentially helping to induce and stabilize the elusive biaxial order. Its contribution is therefore foundational, providing a specific molecular component to test theoretical models and explore the conditions necessary for forming the Nb phase.

Specialty Chemical Formulations

The inherent properties of this compound make it a valuable component in formulations designed for high-performance applications where standard chemicals would fail.

Research in Specialty Lubricants

Specialty lubricants are engineered to perform under extreme conditions, such as high temperatures, high pressures, and chemically aggressive environments. The exceptional thermal stability and chemical resistance of this compound make it a suitable candidate for inclusion in such formulations. chemimpex.com Research in this area investigates its ability to maintain lubricity and chemical integrity at temperatures where conventional hydrocarbon-based lubricants would decompose. Its unreactive nature, a characteristic of highly halogenated organic compounds, prevents it from reacting with the surfaces it lubricates or with other chemicals in the environment. nih.gov

Development of Advanced Coating Materials

Advanced coatings are required to protect surfaces from heat, corrosion, and chemical attack. This compound is utilized in the development of these high-performance materials. chemimpex.com Its incorporation into polymer matrices or other coating formulations can significantly enhance the thermal stability and chemical resistance of the final product. chemimpex.com The fluorinated structure contributes to a low surface energy, which can provide non-stick (hydrophobic and oleophobic) properties, while the stable biphenyl core helps the coating withstand high temperatures.

Table 2: Applications in Specialty Formulations

| Application | Key Contribution | Relevant Properties of this compound |

| Specialty Lubricants | Enhances performance under extreme conditions. | High thermal stability, chemical inertness. chemimpex.comnih.gov |

| Advanced Coatings | Improves durability and protective capabilities. | Exceptional thermal stability, robust chemical resistance. chemimpex.com |

Analytical Methodologies and Environmental Monitoring Utilizing 4,4 Dibromooctafluorobiphenyl

Role as an Internal Standard in Advanced Chromatographic Analysis

4,4'-Dibromooctafluorobiphenyl (DBOFB) is widely employed as an internal standard in a variety of advanced chromatographic analyses. shimadzu.comacs.orgvwr.comescholarship.orgnemi.govkoreascience.krchemrxiv.org An internal standard is a known amount of a compound, different from the analyte, that is added to a sample at the beginning of the analytical process. By comparing the response of the target analyte to the response of the internal standard, analysts can correct for variations in sample preparation, extraction, and instrument performance, thereby improving the accuracy and precision of the results.

The selection of DBOFB as an internal standard is based on several key characteristics. It is a synthetic compound that is not naturally found in environmental samples, minimizing the risk of interference from the sample matrix. Its chemical structure, featuring both bromine and fluorine atoms, provides a distinct mass spectral signature, allowing for easy identification and quantification. nist.gov Furthermore, its chromatographic behavior is similar to many of the pollutants it is used to quantify, ensuring that it experiences similar losses or enhancements during the analytical procedure.

Calibration and Quantification Protocols in Complex Environmental Matrices

In the analysis of complex environmental matrices such as drinking water, wastewater, sediment, and biological tissues, this compound plays a crucial role in calibration and quantification protocols. shimadzu.comacs.orgvwr.comescholarship.orgnemi.govkoreascience.krchemrxiv.orgaccustandard.com According to the United States Environmental Protection Agency (EPA) Method 515.4 for the determination of chlorinated acids in drinking water, DBOFB is added to the extraction solvent to compensate for volumetric differences during sample processing. shimadzu.comaccustandard.com This method involves creating a stock solution of DBOFB, which is then diluted to a specific concentration and added to the samples before extraction. shimadzu.comaccustandard.com

The quantification of analytes is achieved by establishing a calibration curve. accustandard.com This involves preparing a series of calibration standards with known concentrations of the target analytes and a constant concentration of the internal standard, DBOFB. accustandard.com The instrument's response to the analyte is then plotted against its concentration, relative to the constant response of the internal standard. This internal standard method allows for accurate quantification even when the sample matrix affects the analyte's signal. acs.org For instance, in the GCxGC quantification of nonpolar halogenated micropollutants in wastewater, DBOFB is used as one of the internal standards to correct for matrix-specific recovery and any contamination during sample preparation. acs.org

Quality Control and Method Validation in Trace Analysis

Similarly, in EPA Method 8151A for chlorinated herbicides, the response of the internal standard, DBOFB, is monitored. epa.gov A change in the internal standard response greater than 20 percent of the original response may indicate a problem and necessitates replacement of the solution. epa.gov These quality control checks ensure the ongoing validity of the analytical method. Furthermore, DBOFB is used in the development and validation of new analytical methods, such as those for emerging contaminants, to establish key performance parameters like repeatability and reproducibility. umweltbundesamt.de

Application in the Determination of Brominated Flame Retardants (BFRs)

This compound is particularly valuable in the analysis of brominated flame retardants (BFRs), a class of persistent organic pollutants. umweltbundesamt.desigmaaldrich.cnsigmaaldrich.com BFRs, such as polybrominated diphenyl ethers (PBDEs), are used in a wide range of consumer products and have become a significant environmental concern due to their persistence and potential toxicity. nilu.com

In a standard measurement method for determining polybrominated flame retardants, DBOFB is used as an internal standard to check the analyte recovery rates. umweltbundesamt.de This is crucial because BFRs can be prone to degradation at the high temperatures used in gas chromatography. umweltbundesamt.de The use of DBOFB helps to correct for any such losses. For example, it has been used as an internal standard to determine BFRs in sediment samples using on-line pressurized hot water extraction combined with liquid chromatography-gas chromatography. sigmaaldrich.cnsigmaaldrich.com

| Application | Analyte Class | Matrix | Internal Standard | Analytical Technique |

| Environmental Monitoring | Brominated Flame Retardants (BFRs) | Sediment | This compound | Pressurised Hot Water Extraction and Liquid Chromatography-Gas Chromatography |

| Environmental Monitoring | Chlorinated Acids | Drinking Water | This compound | Gas Chromatography (GC) |

| Environmental Monitoring | Halogenated Micropollutants | Wastewater | This compound | Comprehensive two-dimensional gas chromatography (GCxGC) |

Utility in Polycyclic Aromatic Hydrocarbon (PAH) and Polychlorinated Biphenyl (B1667301) (PCB) Analysis

The application of this compound extends to the analysis of other significant environmental pollutants, including polycyclic aromatic hydrocarbons (PAHs) and polychlorinated biphenyls (PCBs). escholarship.orgashdin.comnih.gov PAHs are formed during the incomplete burning of organic materials, while PCBs are a class of synthetic organic chemicals that were widely used in various industrial applications. noaa.gov Both are persistent in the environment and have been linked to adverse health effects. ashdin.com

In comprehensive analytical programs like the National Oceanic and Atmospheric Administration's (NOAA) National Status and Trends (NS&T) Program, DBOFB has been used as a surrogate compound for the analysis of PCBs and other chlorinated pesticides in marine sediment and tissue samples. nemi.govnoaa.gov Surrogate standards are compounds that are chemically similar to the analytes of interest and are added to the sample before extraction to monitor the efficiency of the entire analytical procedure. The recovery of the surrogate provides a measure of the method's performance for each sample.

Advanced Spectroscopic Characterization Techniques

Beyond its role as an internal standard, this compound is also characterized using advanced spectroscopic techniques to understand its structure and behavior.

Mass Spectrometry Applications for Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS) is a powerful analytical technique used for both the structural elucidation and quantitative analysis of this compound. nist.gov When coupled with gas chromatography (GC-MS), it allows for the separation of DBOFB from other compounds in a mixture and provides a unique mass spectrum that acts as a chemical fingerprint.

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental and Material Science Applications

Gas chromatography-mass spectrometry (GC-MS) is a principal technique for the analysis of this compound. This powerful analytical method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying and quantifying this compound in complex mixtures. ca.govnih.gov In environmental and material science, this compound is frequently employed as a surrogate or internal standard to ensure the accuracy and reliability of analytical results for other target compounds. eaht.orgacs.orgnemi.gov

The compound's chemical inertness and distinct isotopic signature, owing to the two bromine atoms, make it an excellent marker. nih.gov In practice, a known quantity of this compound is added to a sample before extraction and analysis. eaht.orgnih.gov By measuring the recovery of this standard, scientists can correct for any loss of the target analytes during sample preparation and analysis, thereby improving the precision and accuracy of the final measurements. eaht.orgnih.gov For instance, it has been used as a recovery surrogate standard in the analysis of polycyclic aromatic hydrocarbons (PAHs) in environmental samples. eaht.orgnih.gov Similarly, it serves as an internal standard in methods for determining chlorinated acids and brominated flame retardants in various matrices. accustandard.comsigmaaldrich.com

Agilent Technologies highlights the importance of using high-quality, inert components in GC/MS systems to achieve the low detection limits required for trace-level analysis of compounds like this compound. gcms.cz The use of certified reference materials of this compound is also crucial for instrument calibration and validation. accustandard.comaccustandard.com

Computational Prediction of Fragmentation Spectra and Retention Indices for Analytical Confirmation

In modern analytical chemistry, computational methods are increasingly used to supplement experimental data. For GC-MS analysis, the prediction of mass fragmentation patterns and retention indices is a valuable tool for confirming the identity of unknown compounds. arxiv.orgresearchgate.net

The mass spectrum of a molecule, which is a pattern of fragment ions, serves as a chemical fingerprint. Computational tools can simulate the fragmentation of a molecule like this compound upon electron ionization in the mass spectrometer. arxiv.orgnist.gov These predicted spectra can then be compared with experimentally obtained spectra to confirm the compound's identity.

Retention indices provide another layer of confirmation. researchgate.net The retention index is a measure of where a compound elutes from the GC column relative to a series of n-alkane standards. It is a more reproducible parameter than retention time alone. researchgate.net Computational models can predict the retention index of a compound based on its molecular structure and the type of GC column used. nih.gov For this compound, experimental Kovats retention indices have been reported, providing a basis for computational model validation. nih.gov The availability of both predicted fragmentation spectra and retention indices significantly increases the confidence in the identification of this compound and other analytes in complex samples. chemrxiv.org

Interactive Data Table: GC-MS Parameters for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₂Br₂F₈ | nist.gov |

| Molecular Weight | 455.92 g/mol | nih.gov |

| Kovats Retention Index (Semi-standard non-polar) | 1679.4, 1658.3, 1687.4 | nih.gov |

| Purity (by GC) | ≥95.0% | avantorsciences.com |

Environmental Fate and Transport Studies (as a Model Compound)

Due to its persistence and chemical properties, this compound has been utilized as a model or reference compound in studies investigating the environmental behavior of persistent organic pollutants (POPs). rivm.nlhpc-standards.com

Investigation of Degradation Pathways in Environmental Systems

While this compound is generally considered persistent, understanding its potential degradation pathways is crucial for assessing its long-term environmental impact. rivm.nlhpc-standards.com Studies using this compound can help elucidate the mechanisms by which similar halogenated aromatic compounds might break down under various environmental conditions, such as through microbial action, photolysis, or other chemical reactions. hpc-standards.com Its stability makes it a useful benchmark against which the degradation rates of other, more reactive, compounds can be compared. fishersci.pt

Studies on Bioconcentration and Bioaccumulation Dynamics (as a reference material)

This compound serves as a valuable reference material in studies of bioconcentration and bioaccumulation. eeer.orgdtic.mil Bioconcentration is the process by which a chemical concentrates in an organism from the surrounding water, while bioaccumulation includes uptake from all sources, including food.

In a study on the trophic transfer of organochlorine pesticides in a coastal marine ecosystem, this compound was used as a surrogate standard to determine the recoveries of other pollutants in both water and biota samples. eeer.org The average recoveries were reported to be 75% in the dissolved phase and 68% in biota, highlighting its utility in quantifying the bioaccumulation of other substances. eeer.org Its use in such studies helps to establish a baseline for the behavior of persistent and bioaccumulative substances in food webs. rivm.nl

Interactive Data Table: Use of this compound in Environmental Studies

| Study Type | Role of this compound | Key Findings/Application | Reference(s) |

| Trophic Transfer of Organochlorine Pesticides | Surrogate Standard | Average recoveries of 75% in dissolved phase and 68% in biota. | eeer.org |

| Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) | Recovery Surrogate Standard | Added to samples before extraction to correct for analytical losses. | eaht.orgnih.gov |

| Determination of Chlorinated Acids | Internal Standard | Used to compensate for volumetric differences during sample processing. | accustandard.com |

| Analysis of Brominated Flame Retardants | Internal Standard | Used to determine concentrations in sediment samples. | sigmaaldrich.com |

| Screening for POP and PBT substances | Model Compound | Included in a list of substances screened for persistence and bioaccumulation potential. | rivm.nl |

Computational Chemistry and Theoretical Aspects of 4,4 Dibromooctafluorobiphenyl

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations, such as those at the ab initio (MP2) level of approximation, are employed to investigate the geometries, electronic structures, and molecular orbital (MO) energies of halogenated compounds like 4,4'-dibromooctafluorobiphenyl. nih.gov These computational methods allow for the evaluation of polarization and delocalization effects that influence the molecule's properties. nih.gov

The electronic structure of this compound is significantly influenced by the presence of highly electronegative fluorine atoms and the bromine atoms. The perfluorinated biphenyl (B1667301) core creates a highly electron-deficient aromatic system. This electron-withdrawing nature of the fluorine atoms impacts the C-C bond lengths within the phenyl rings and the inter-ring C-C bond. For instance, in the related molecule perfluorobiphenyl, the average intra-ring C-C bond distance is 1.393 Å, which is shorter than in 4-fluoro- (B1141089) and 4,4'-difluorobiphenyl. uio.no This is consistent with ab initio calculations showing a trend of decreasing bond length with increasing fluorine substitution in benzene (B151609). uio.no

The bromine atoms attached to this perfluorinated system also exhibit unique electronic properties. They can participate in halogen bonding, acting as Lewis acids. acs.orgrsc.orgresearchgate.net The strength of this interaction is related to the positive electrostatic potential, or σ-hole, on the halogen atom, which is enhanced by the electron-withdrawing perfluorophenyl group. acs.orgrsc.org

Molecular Electrostatic Potential (MEP) Mapping and its Implications for Reactivity and Intermolecular Interactions

The molecular electrostatic potential (MEP) is a real molecular property that describes the electrostatic potential created by the electrons and nuclei of a molecule in the surrounding space. It can be calculated using computational methods and is a valuable tool for analyzing and predicting non-covalent interactions. uni-muenchen.de The MEP is often visualized by mapping its values onto a molecular surface, such as a constant electron density surface, using a color-coded scheme. uni-muenchen.de Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. uni-muenchen.deresearchgate.net

For this compound, the MEP is characterized by a highly positive potential on the bromine atoms, known as a σ-hole. acs.orgrsc.org This positive region arises from the electron-withdrawing nature of the perfluorinated biphenyl backbone, which polarizes the electron density of the bromine atom. acs.orgrsc.org The presence of this strong σ-hole makes the bromine atoms in this compound effective halogen bond donors, enabling them to form directional non-covalent interactions with Lewis bases (electron donors). acs.orgrsc.org

The MEP of the perfluorinated aromatic rings also influences intermolecular interactions. The fluorine atoms create a negative electrostatic potential around the periphery of the rings, while the faces of the rings can be electron-deficient. This distribution of charge has implications for crystal packing and the formation of supramolecular assemblies. rsc.orgrsc.org For example, in co-crystallization experiments, the electrostatic potential of the interacting molecules plays a crucial role in determining the resulting structure. rsc.org

Conformational Analysis and Dynamics of the Biphenyl Core

The conformation of biphenyl and its derivatives is defined by the torsional or dihedral angle between the two phenyl rings. nih.gov For this compound, the bulky and highly electronegative fluorine and bromine substituents significantly influence the rotational barrier and the equilibrium dihedral angle of the biphenyl core.

Studies on the related molecule, perfluorobiphenyl, have shown it to be non-planar with a significant dihedral angle. uio.no Gas-phase electron diffraction studies of perfluorobiphenyl determined the dihedral angle to be 64.4(7)°. uio.no Computational studies on substituted biphenyls often employ methods like Møller-Plesset perturbation theory (MP2) to calculate the torsional energy profiles. nih.gov

Predictive Modeling of Spectroscopic Signatures (e.g., Mass Spectral Fragmentation)

Predictive modeling of mass spectra is a crucial tool for the identification and structural elucidation of unknown compounds. chemrxiv.orgkg.ac.rs For this compound, which contains bromine and fluorine, its mass spectrum will exhibit a characteristic isotopic pattern due to the natural abundance of bromine isotopes (79Br and 81Br). This isotopic pattern is a key feature in identifying bromine-containing fragments. chemrxiv.org

Computational methods for predicting mass spectra often involve generating plausible fragments through heuristic bond-breaking algorithms and then using probabilistic models, sometimes parameterized by graph neural networks, to predict the distribution and abundance of these fragments. arxiv.org The fragmentation process in a mass spectrometer is a complex series of reactions, and models often represent this as a fragmentation graph, a directed acyclic graph where nodes are fragments and arcs are fragmentation reactions. kg.ac.rsemis.de

Several approaches exist for predicting fragmentation patterns:

Competitive Fragmentation Modeling (CFM): This method combines combinatorial fragmentation with a Markov-type model to estimate the intensity of fragment peaks. kg.ac.rswishartlab.com

Graph Transformation Rules: This approach uses rules to define core fragmentation reactions and model the system's dynamics based on reaction rates. kg.ac.rs

Fragmentation Trees: Calculated from the mass spectral data itself, these trees explain the fragmentation cascade at the level of molecular formulas. kg.ac.rs

For this compound, the presence of strong C-F bonds and the weaker C-Br and C-C inter-ring bonds will dictate the primary fragmentation pathways. The molecular ion peak and the fragments resulting from the loss of bromine and fluorine atoms or the cleavage of the biphenyl linkage would be expected. The NIST Chemistry WebBook provides experimental mass spectrum data (electron ionization) for this compound. nist.gov Additionally, predicted collision cross section (CCS) values for various adducts of the molecule can be calculated, which is another important parameter in mass spectrometry-based identification. uni.lu

Theoretical Studies of Halogen Bonding Energetics and Geometries

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). acs.orgnih.gov In this compound, the bromine atoms serve as potent halogen bond donors. This is due to the electron-withdrawing effect of the octafluorobiphenyl scaffold, which creates a region of positive electrostatic potential, known as a σ-hole, on the bromine atom along the extension of the C-Br bond. acs.orgrsc.org

Theoretical studies, often employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are used to investigate the energetics and geometries of these halogen bonds. acs.orgmdpi.comnih.gov These calculations can determine interaction energies, equilibrium distances, and the preferred orientation of the interacting molecules. rsc.orgmdpi.com

Key findings from theoretical studies on related bromoperfluorocarbons include:

The strength of the halogen bond correlates with the magnitude of the positive potential of the σ-hole (VS,max). acs.org

As the electron-withdrawing nature of the group attached to the halogen increases, VS,max becomes more positive, leading to a stronger interaction (more negative interaction energy). acs.org

Halogen bonds are highly directional, typically with the R-X···B angle being close to 180°. acs.org

The interaction energy of halogen bonds can be significant, ranging from 5-30 kJ/mol, and in some cases can be much stronger. nih.gov For instance, DFT calculations on co-crystals of 1,4-diiodoperfluorobenzene with anthraquinone (B42736) showed I···O halogen bond binding energies of around -18 kJ/mol. mdpi.com

In co-crystallization studies involving this compound and various nitrogen-containing heterocyclic compounds, the formation of one-dimensional chains stabilized by Br···N halogen bonds is a common structural motif. rsc.org Analysis of these structures reveals that the halogen bond distances show a statistically significant correlation with the molecular electrostatic potential of the halogen bond acceptor. rsc.org

Computational Simulations for Polymerization Processes and Material Property Prediction

Computational simulations are a powerful tool for understanding polymerization processes and predicting the properties of the resulting materials. While specific polymerization simulations for this compound are not extensively detailed in the provided search results, the compound's structure suggests its potential use as a monomer in polycondensation reactions.